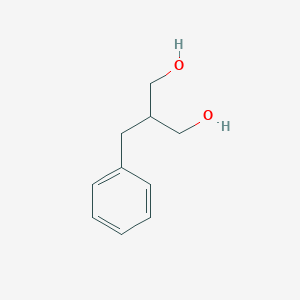

2-Benzyl-1,3-propanediol

概要

説明

2-Benzyl-1,3-propanediol is a chemical compound that has been studied for various applications, including its synthesis, molecular structure, chemical reactions, and properties. The compound is of interest in organic synthesis and materials science due to its unique structure and potential utility in creating polymers, pharmaceuticals, and fine chemicals.

Synthesis Analysis

The synthesis of related compounds often involves catalytic processes or specific reactions to introduce the benzyl group into the propanediol backbone. For example, the transfer hydrogenation of benzonitrile with 1,4-butanediol as the hydrogen source, catalyzed by nickel complexes, has been studied, showing how related structures might be synthesized under mild conditions (Garduño & García, 2017).

Molecular Structure Analysis

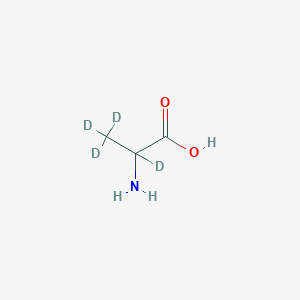

Studies on the molecular structure of similar compounds often involve spectroscopic methods, such as NMR, to characterize the arrangement of atoms within the molecule. For instance, the ionization of substituted versions of 1,3-propanediol under superacidic conditions allowed the characterization of product carbocations by 13C NMR spectroscopy (Olah et al., 1999).

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives may include transformations such as lipase-catalyzed asymmetric desymmetrization, indicating the compound's utility in producing optically active compounds with moderate-to-high optical yields (Akai et al., 2000).

Physical Properties Analysis

The physical properties of compounds similar to this compound, such as boiling points, melting points, and solubility, can be assessed using standard laboratory techniques. The properties are influenced by the compound's molecular structure and are critical for determining its applicability in various industrial and research settings.

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and the potential for undergoing specific chemical transformations, are crucial for understanding the compound's utility. For example, enzyme-catalyzed reactions have shown the ability to asymmetrically desymmetrize prochiral diols, demonstrating the compound's versatility in synthetic applications (Akai et al., 1997).

科学的研究の応用

Enzymatic Catalysis

2-Benzyl-1,3-propanediol is studied for its potential in enzyme-catalyzed reactions. For instance, its lipase-catalyzed asymmetrization using various esters has been researched. This process yields products with chiral quaternary carbon centers, which are stable against racemization (Akai et al., 1997). Another study investigated the effect of temperature on enantioselectivity in the acetylation of this compound by a novel lipase isolated from Cryptococcus spp. S-2 (Lin et al., 2006).

Chemical Synthesis and Modification

This compound is utilized in chemical synthesis and modification processes. For example, various substituted versions of 1,3-propanediol, including this compound, have been ionized under superacidic conditions to characterize the resultant carbocations and carboxonium species (Olah et al., 1999). Moreover, there's research on designing effective homogeneous catalysis for the valorization of 1,3-propanediol, including its derivatives, to synthesize value-added chemicals (Ma et al., 2017).

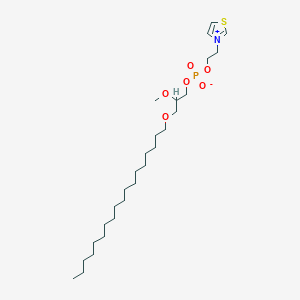

Microbial and Biotechnological Production

The compound is also significant in the biotechnological sector. Studies have been conducted on genetically engineered strains for efficient biosynthesis of 1,3-propanediol from glycerol, highlighting the importance of 1,3-propanediol in various industries (Yang et al., 2018). Additionally, the microbial production of 1,3-propanediol from glycerol has been investigated, with Clostridia and Enterobacteriaceae being key players in this conversion process (Biebl et al., 1999).

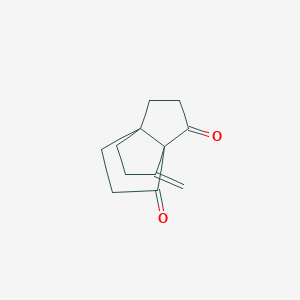

Nanoscopic Studies and Material Science

The compound is also relevant in nanoscopic studies and material science. Research on hydrogen bonding in complex alcohol liquid mixtures, involving benzyl alcohol and 1,3-propanediol, provides insights into the nanoscopic behavior of mixed fluids and their macroscopic behavior (Gutiérrez et al., 2020). Additionally, the modification of polyurethane using 2,2-propargyl-1,3-propanediol, a derivative, for creating biodegradable polymers has been studied (Lon, 2014).

将来の方向性

作用機序

Target of Action

The primary target of 2-Benzyl-1,3-propanediol is the enzymatic esterification process . This compound acts as a substrate for certain lipases, such as Lipozyme and Novozym 435 . These enzymes play a crucial role in the esterification of the prochiral substrate, this compound .

Mode of Action

This compound interacts with its targets, the lipases, through an esterification process . The compound is a prochiral substrate, meaning it has the potential to be converted into a chiral or optically active product through enzymatic action . Among the tested lipases, Lipozyme and Novozym 435 led to higher reaction rates . Novozym 435 catalyzed faster reactions at low water activity and in solvents having log P above 2 .

Biochemical Pathways

The enzymatic esterification of this compound affects the biochemical pathways related to the production of propanediols . The compound’s interaction with lipases leads to the formation of both ® and (S) products . This process is part of the broader pathway of enzymatic asymmetrization, which has been studied extensively in solvent media .

Pharmacokinetics

The compound’s interaction with lipases and its role in enzymatic esterification suggest that it may have unique bioavailability characteristics influenced by factors such as water activity and solvent properties .

Result of Action

The enzymatic esterification of this compound results in the formation of both ® and (S) products . The reaction rates for the formation of both ® and (S) products present an optimum at a water activity of 0.22 .

Action Environment

The action of this compound is influenced by environmental factors such as water activity and solvent properties . For instance, Novozym 435 catalyzes faster reactions at low water activity and in solvents having log P above 2 . When using Lipozyme in toluene, the prochiral selectivity increases with the water activity .

特性

IUPAC Name |

2-benzylpropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c11-7-10(8-12)6-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LODRGECCKZZTEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2612-30-8 | |

| Record name | 2-benzylpropane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

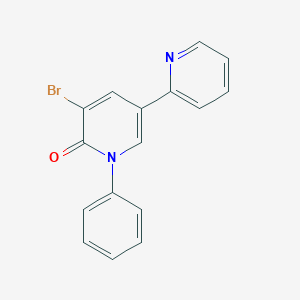

Synthesis routes and methods I

Procedure details

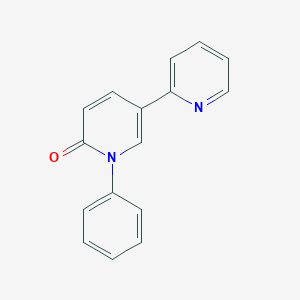

Synthesis routes and methods II

Procedure details

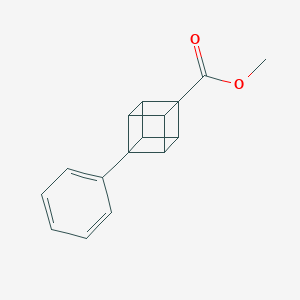

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

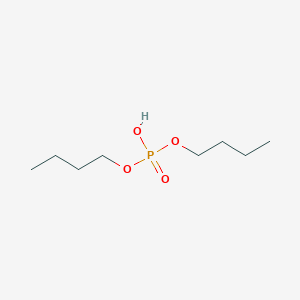

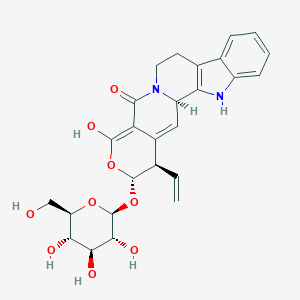

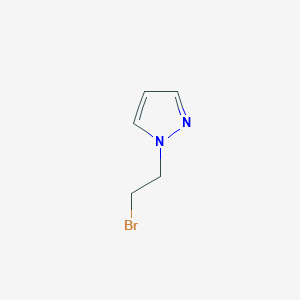

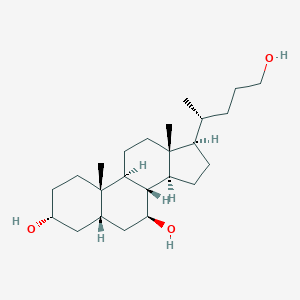

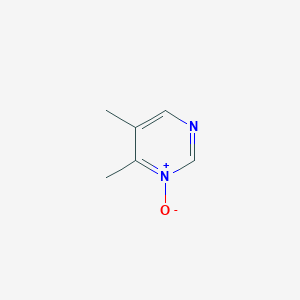

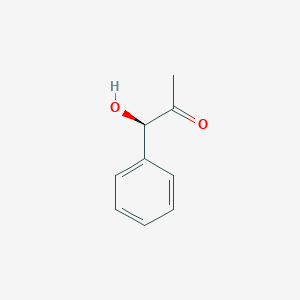

Feasible Synthetic Routes

Q & A

Q1: How can 2-Benzyl-1,3-propanediol be synthesized asymmetrically?

A: Both enantiomers of this compound can be obtained through the enzymatic desymmetrization of its precursor, this compound. This method utilizes enzymes like lipases to selectively modify one of the two identical functional groups in the prochiral this compound molecule. [, , , ] This approach provides access to enantiomerically pure building blocks for synthesizing compounds like ecadotril and dexecadotril, potent inhibitors of neutral endopeptidase (NEP). []

Q2: Can temperature influence the enantioselectivity of reactions involving this compound?

A: Research shows that temperature significantly impacts the enantioselectivity of both chemo-catalyzed and enzyme-catalyzed acylation reactions involving this compound. [, ] Studies using lipases from Candida antarctica and lipase PS, as well as L-proline-based diamines, revealed that the enantiomeric ratio (E) of the reaction is temperature-dependent. [] This effect is attributed to temperature-dependent clustering effects in the solvent, highlighting the importance of considering these factors in reaction optimization.

Q3: Are there any applications of this compound derivatives in medicinal chemistry?

A: Yes, derivatives of this compound have shown promise in medicinal chemistry. For example, researchers have explored the use of enzymatic desymmetrization of prochiral this compound derivatives to synthesize novel phosphorylated tyrosine analogues. [] These analogues could potentially serve as tools for studying tyrosine phosphorylation, a crucial process in cellular signaling.

Q4: What is the role of this compound in the synthesis of homoisoflavanones?

A: Optically active this compound monoacetates, obtained through lipase-catalyzed enantioselective reactions, serve as valuable starting materials for synthesizing both (R)- and (S)-enantiomers of 3-benzyl-4-chromanone (homoisoflavanone). [] This demonstrates the utility of this compound as a chiral building block in organic synthesis, particularly for accessing biologically relevant compounds like homoisoflavanones, which exhibit various pharmacological activities.

Q5: What happens when styrene epoxides react with diborane?

A: The reaction of sterically crowded styrene epoxides, like 2-methyl-1-phenylpropene oxide, with diborane results in the formation of diols. [] For instance, 2-methyl-1-phenylpropene oxide reacts with diborane to yield 2-methyl-1-phenylpropane-1,3-diol as the major product, with the threo isomer being predominant. [] This reaction provides insights into the regioselectivity and stereoselectivity of diborane additions to epoxides.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。